molecular formula C11H11BrN2S2 B13857980 Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate

Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate

Cat. No.: B13857980
M. Wt: 315.3 g/mol
InChI Key: CSBVYUFFKAVSAH-UHFFFAOYSA-N
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Description

Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate is a chemical compound of interest in medicinal chemistry and drug discovery research. This synthetic molecule features a 5-bromoindole scaffold linked to a dithiocarbamate functional group. The indole structure is a privileged scaffold in pharmacology, present in many biologically active molecules . The dithiocarbamate moiety is a multifunctional pharmacophore known for a wide range of biological activities, though its application in neurodegenerative disease research is less common . This compound is intended for research applications only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals. Researchers handling this material are responsible for conducting a comprehensive risk assessment and adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C11H11BrN2S2

Molecular Weight

315.3 g/mol

IUPAC Name

methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate

InChI

InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-7-5-13-10-3-2-8(12)4-9(7)10/h2-5,13H,6H2,1H3,(H,14,15)

InChI Key

CSBVYUFFKAVSAH-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The target compound belongs to the class of heteroaryl (alkyl) dithiocarbamates. The preparation generally involves:

  • Functionalization of the indole nucleus, specifically at the 3-position.
  • Introduction of the carbamodithioate moiety via nucleophilic substitution or coupling reactions.
  • Incorporation of the bromine atom at the 5-position of the indole ring.

The key synthetic challenge is the generation and handling of reactive intermediates such as (1H-indol-3-yl)methyl electrophiles, which tend to undergo undesired dimerization or oligomerization under conventional batch conditions.

Preparation of (1H-indol-3-yl)methyl Electrophiles

A critical step in the synthesis is the generation of (1H-indol-3-yl)methyl halides or related electrophiles, which serve as precursors for subsequent nucleophilic substitution to install the carbamodithioate group.

  • Microflow Reactor Technology : Recent advances have demonstrated that the rapid (0.02 s) and mild (25 °C) in situ generation of (1H-indol-3-yl)methyl electrophiles using microflow reactors significantly suppresses side reactions such as polymerization and oligomerization. This technology allows precise control over reaction time and temperature, enabling high yields and reproducibility (93 ± 2%) of the desired electrophiles.

  • Batch Reactions Limitations : Attempts to prepare these electrophiles under batch conditions often lead to the formation of red precipitates attributed to polymerized byproducts, with no detection of the desired product by ^1H NMR spectroscopy. Vigorous mixing and conventional bromination methods (e.g., using PBr3 or TMSCl/LiBr) have been reported but frequently fail to produce pure electrophiles.

Formation of Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate

Following the generation of the electrophilic intermediate, the carbamodithioate moiety can be introduced via nucleophilic substitution with a suitable dithiocarbamate salt.

  • Reaction with Dithiocarbamate Salts : A typical procedure involves reacting the (5-bromo-1H-indol-3-yl)methyl halide with methyl dithiocarbamate salts under reflux in ethanol or other polar solvents. The reaction proceeds via nucleophilic substitution at the benzylic position, yielding the carbamodithioate derivative after workup.

  • Reflux Conditions and Solvent Choice : Ethanol is commonly used due to its polarity and ability to dissolve both reactants and products. Refluxing for several hours (e.g., 3 hours) ensures complete conversion. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization to enhance purity.

Optimization and Yield Considerations

  • Acid Catalysis and Side Reactions : The use of Brønsted acids such as p-toluenesulfonic acid (p-TSA) has been explored in related indole functionalizations, but care must be taken to avoid hydrolysis or rearrangement side reactions, which can reduce yields.

  • Purification : Recrystallization from appropriate solvents is essential to remove oligomeric impurities and achieve high purity. Melting point determination and spectral analysis (NMR, FTIR, Mass Spectrometry) confirm the structure and purity of the final product.

  • Yield : Reported yields for related dithiocarbamate derivatives range from moderate (around 40%) to high (>85%) depending on reaction conditions, reagent purity, and control of side reactions.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Yield Range
Generation of (1H-indol-3-yl)methyl electrophile Microflow reactor, mild temperature (25 °C), rapid reaction (0.02 s) Suppresses polymerization, high reproducibility ~93%
Nucleophilic substitution with methyl dithiocarbamate salt Reflux in ethanol, 3 h Requires purified electrophile, careful workup 40–85%
Acid-catalyzed indole functionalization (related step) p-TSA in acetonitrile, reflux 4 h Side reactions possible, optimization needed Variable (33–86%)
Purification Recrystallization from suitable solvents Ensures removal of oligomers and impurities

Analytical and Structural Verification

  • Spectroscopic Techniques : FTIR, ^1H and ^13C NMR, and Mass Spectrometry are employed to confirm the presence of the carbamodithioate group and the brominated indole framework.

  • Melting Point and Purity : Melting point determination and chromatographic purity assessments are standard to verify compound quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo Brassinin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 5-Bromo Brassinin with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the indole ring, substituents, or functional groups:

Brassinin (Methyl N-[(1H-indol-3-yl)methyl]carbamodithioate)
  • Key Difference : Lacks the 5-bromo substituent on the indole ring.
  • Properties: Molecular weight = 236.36 g/mol; known for antifungal and chemopreventive activities .
  • Significance : Serves as a baseline for comparing the impact of bromination on bioactivity and reactivity.
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium
  • Key Difference : Incorporates a phosphonium salt and a 4-methoxyphenyl group, diverging significantly in structure and application (e.g., catalysis) .
  • Properties : High water solubility due to the PTA-derived phosphide salt .
Methyl 4-(1H-benzo[d]imidazol-2-yl)phenyl carbamodithioate
(5-Bromo-1H-indol-3-yl)-acetic acid methyl ester
  • Key Difference : Substitutes the carbamodithioate group with an acetic acid methyl ester, shifting functionality from sulfur-rich to carboxylate-based chemistry .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate C₁₁H₁₁BrN₂S₂ ~315.26 5-Bromoindole, carbamodithioate Expected higher lipophilicity vs. Brassinin
Brassinin C₁₁H₁₂N₂S₂ 236.36 Indole, carbamodithioate Antifungal, chemopreventive
(5-Bromo-1H-indol-3-yl)-acetic acid methyl ester C₁₁H₁₀BrNO₂ 268.11 5-Bromoindole, acetic acid ester Potential for ester hydrolysis

Chemical and Physical Properties

  • Solubility : Expected to be less water-soluble than PTA-derived phosphide salts but more lipophilic than Brassinin due to bromine .
  • Reactivity : The bromine atom may enhance electrophilic substitution reactivity, while the carbamodithioate group could participate in metal coordination or redox reactions.
  • Stability : Thiourea derivatives are generally stable but may degrade under strong acidic/basic conditions.

Analytical Characterization

  • NMR Spectroscopy : Distinct ¹H/¹³C signals for the 5-bromo substituent (e.g., deshielding of adjacent protons) and carbamodithioate group (δ ~160-170 ppm for thiocarbonyl carbon) .
  • Mass Spectrometry : ESI-MS would confirm the molecular ion peak at m/z ~315.26 .
  • X-ray Crystallography : Resolve stereochemistry and confirm C–S bond lengths (~1.7 Å) .

Biological Activity

Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate, commonly referred to as 5-Bromo Brassinin, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C11H11BrN2S2
Molecular Weight 315.3 g/mol
IUPAC Name This compound
InChI InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-7-5-13-10-3-2-8(12)4-9(7)10/h2-5,13H,6H2,1H3,(H,14,15)

5-Bromo Brassinin exhibits its biological effects primarily through the inhibition of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that plays a crucial role in immune tolerance and cancer progression by degrading tryptophan, which is essential for T-cell function. By inhibiting IDO, 5-Bromo Brassinin can potentially enhance anti-tumor immunity and reduce tumor growth.

Antiproliferative and Cytotoxic Effects

Research indicates that 5-Bromo Brassinin demonstrates antiproliferative and cytotoxic activities against various human cancer cell lines. Notably, studies have shown significant inhibition of cell proliferation in:

  • Breast cancer cell lines
  • Colon cancer cell lines
  • Lung cancer cell lines

These findings suggest that the compound may serve as a promising candidate for developing novel anticancer therapies.

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with 5-Bromo Brassinin led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent cytotoxicity against these cells.
  • Colon Cancer Investigation : In another study, the compound was tested on HT29 colon cancer cells. Results showed that 5-Bromo Brassinin not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
  • Mechanistic Insights : Further investigations into the mechanism revealed that 5-Bromo Brassinin triggers oxidative stress in cancer cells, leading to DNA damage and subsequent cell death. This effect was corroborated by increased levels of reactive oxygen species (ROS) observed following treatment.

Q & A

Q. What are the established synthetic routes for Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via carbamodithioate formation. A general approach involves:

Thiourea Intermediate : React 5-bromo-1H-indole-3-carbaldehyde with thiourea in the presence of carbon disulfide (CS₂) and KOH in ethanol under reflux (22–30 hours) to form the thiourea derivative .

Methylation : Treat the intermediate with dimethyl sulfate (0.04–0.05 moles) in the presence of sodium carbonate (0.038 moles) at controlled temperatures (e.g., 60–80°C) to introduce the methyl group .
Key Optimization : Ethanol reflux and stoichiometric control of dimethyl sulfate are critical for avoiding over-alkylation. Yields typically range from 65–85% under inert atmospheres .

Q. What analytical techniques are recommended for structural validation of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. High-resolution data (≤1.0 Å) are essential for accurate determination of the carbamodithioate moiety and bromine positioning .
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ can confirm the indole NH proton (δ ~11.2 ppm), methyl carbamodithioate group (δ ~2.5 ppm for CH₃), and bromine-induced deshielding in aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 317.96 (C₁₁H₁₀BrN₂S₂) .

Q. How is the compound screened for biological activity in preliminary assays?

Methodological Answer:

  • Anticancer Screening : Use the NCI-60 cell line panel to assess cytotoxicity. Brassinin analogs (including this compound) show IC₅₀ values in the 2–10 µM range against prostate and breast cancer cells .
  • Antimicrobial Assays : Test in Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) cultures via broth microdilution. Bromine substitution at C5 enhances membrane penetration, reducing MIC values by 30–50% compared to non-halogenated analogs .

Advanced Research Questions

Q. How does bromine substitution at the indole C5 position influence biological activity and chemical reactivity?

Methodological Answer:

  • Biological Impact : Bromine at C5 increases lipophilicity (logP ~3.2 vs. ~2.5 for non-brominated analogs), enhancing cellular uptake. This correlates with improved anticancer activity (e.g., 2.5-fold lower IC₅₀ in MCF-7 cells) .
  • Chemical Reactivity : Bromine stabilizes the indole ring via electron-withdrawing effects, directing electrophilic substitutions to C2/C4 positions. This is critical for regioselective functionalization in SAR studies .

Q. How can researchers resolve contradictions in crystallographic data for carbamodithioate derivatives?

Methodological Answer:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning in crystals, which is common in carbamodithioates due to flexible dithiocarbamate bonds .
  • Disorder Refinement : Apply PART/SUMP restraints for disordered methyl or bromine groups. For example, split the carbamodithioate moiety into two orientations with occupancy ratios refined to 60:40 .
  • Validation Tools : Cross-validate with PLATON’s ADDSYM to detect missed symmetry and check Rint values (<5% for reliable data) .

Q. What structure-activity relationships (SAR) have been identified for halogenated carbamodithioate derivatives?

Methodological Answer:

  • Bromine vs. Chlorine : Bromine at C5 increases anticancer potency (IC₅₀ 6.1 µM) compared to chlorine (IC₅₀ 8.9 µM) due to higher polarizability and van der Waals interactions .
  • Methyl Group Role : The carbamodithioate’s methyl group is essential for metabolic stability. Replacement with ethyl reduces half-life in hepatic microsomes by 40% .

Q. What mechanisms underlie the compound’s biological effects in cancer models?

Methodological Answer:

  • ROS Induction : The compound increases intracellular ROS levels by 2.5-fold in DU145 prostate cancer cells, triggering apoptosis via caspase-3 activation .
  • CYP450 Modulation : Brassinin analogs inhibit CYP1A1/2 isoforms (IC₅₀ 1.8–3.5 µM), disrupting estrogen metabolism in hormone-sensitive cancers .

Q. How can stability challenges (e.g., hydrolysis) be mitigated during formulation?

Methodological Answer:

  • Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 ratio) to reduce hydrolysis in aqueous buffers (pH 7.4). Stability increases from 48 hours to >14 days .
  • Protective Groups : Introduce tert-butyloxycarbonyl (Boc) on the indole NH for storage. Deprotect in situ using TFA before biological assays .

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